3-Fluoro-4-(thiophen-3-yl)benzaldehyde

Description

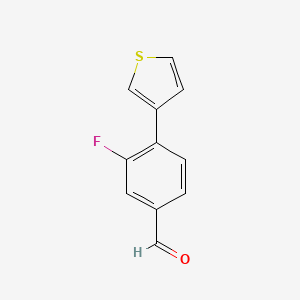

3-Fluoro-4-(thiophen-3-yl)benzaldehyde is a fluorinated benzaldehyde derivative featuring a thiophene ring at the para position relative to the aldehyde group. Its molecular structure combines the electron-withdrawing fluorine atom and the electron-rich thiophene moiety, creating a unique electronic profile that influences reactivity, solubility, and biological activity. This compound is synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the thiophene group onto the benzaldehyde scaffold .

Applications of this compound span medicinal chemistry and materials science. In drug discovery, it serves as a precursor for bioactive molecules, particularly in anticancer research, where thiophene-containing derivatives demonstrate enhanced cellular activity . In materials science, thiophene’s conjugated system may contribute to optoelectronic properties, though specific studies on this compound are less documented .

Properties

IUPAC Name |

3-fluoro-4-thiophen-3-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FOS/c12-11-5-8(6-13)1-2-10(11)9-3-4-14-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKZVJWZYZEPID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction

One of the most reliable and widely used methods to prepare compounds like 3-Fluoro-4-(thiophen-3-yl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed coupling of an aryl halide (in this case, a fluorinated bromobenzaldehyde) with a thiophene-3-boronic acid.

-

- Aryl halide: 3-fluoro-4-bromobenzaldehyde or similar fluorinated bromobenzaldehyde derivative

- Boronic acid: Thiophene-3-boronic acid

- Catalyst: Palladium-based catalysts such as tetrakis(triphenylphosphine)palladium(0)

- Base: Potassium carbonate or similar base

- Solvent: Tetrahydrofuran (THF) or a mixture of benzene/ethanol/water

- Temperature: Reflux conditions, typically between 50–100 °C

- Reaction time: Several hours (e.g., 6–24 hours)

Mechanism: The palladium catalyst facilitates the transmetalation between the boronic acid and the aryl halide, followed by reductive elimination to form the C-C bond linking the benzaldehyde and thiophene rings.

-

- High regioselectivity

- Mild reaction conditions

- Good yields and functional group tolerance

Vilsmeier-Haack Formylation Followed by Friedel-Crafts Acylation

An alternative synthetic approach involves initial formylation of the thiophene ring followed by Friedel-Crafts acylation with a fluorinated benzene derivative.

Step 1: Formylation of thiophene at the 3-position using the Vilsmeier-Haack reaction

- Reagents: Phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF)

- Outcome: Formation of 3-formylthiophene intermediate

Step 2: Friedel-Crafts acylation with fluorobenzene or fluorinated benzene derivatives

- Catalyst: Lewis acids such as aluminum chloride (AlCl3)

- Conditions: Controlled temperature to avoid poly-substitution

Challenges: This method may require careful control to avoid multiple substitutions and to achieve the desired regioselectivity.

Nucleophilic Aromatic Substitution (SNAr)

Though less common for this specific compound, nucleophilic aromatic substitution can be employed when a suitable leaving group is present on the fluorinated benzaldehyde. Thiophene derivatives can act as nucleophiles to displace leaving groups under controlled conditions.

- Conditions: Elevated temperatures, polar aprotic solvents, and sometimes catalysts or additives to enhance nucleophilicity.

Data Table: Summary of Preparation Methods

| Method | Key Reagents and Catalysts | Solvent(s) | Temperature | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | 3-fluoro-4-bromobenzaldehyde, thiophene-3-boronic acid, Pd(PPh3)4, K2CO3 | THF, benzene/ethanol/water | 50–100 °C (reflux) | High regioselectivity, good yields | Requires palladium catalyst, expensive reagents |

| Vilsmeier-Haack + Friedel-Crafts | Thiophene, POCl3, DMF, fluorobenzene, AlCl3 | Various organic solvents | Controlled (0–50 °C) | Direct formylation and acylation | Multi-step, risk of poly-substitution |

| Nucleophilic Aromatic Substitution | Fluorinated benzaldehyde with leaving group, thiophene derivative | Polar aprotic solvents | Elevated (80–150 °C) | Potentially straightforward | Limited by substrate scope, harsh conditions |

Research Findings and Optimization Notes

Catalyst Selection: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) have been shown to be highly effective for Suzuki coupling, with reaction temperatures optimized between 50 °C and 100 °C to balance reaction rate and selectivity.

Base Effects: Potassium carbonate is commonly used, but other bases like cesium carbonate or sodium carbonate can be explored to improve yields or reaction rates.

Solvent Effects: Mixed solvent systems (e.g., benzene/ethanol/water) can enhance solubility of reactants and palladium catalyst stability, improving coupling efficiency.

Purification: Post-reaction purification typically involves aqueous workup, extraction, and chromatographic purification (silica gel column chromatography) to isolate the pure aldehyde.

Regioselectivity: The fluorine substituent influences the electronic properties of the benzaldehyde ring, aiding in selective coupling at the desired position.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(thiophen-3-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

Oxidation: 3-Fluoro-4-(thiophen-3-yl)benzoic acid.

Reduction: 3-Fluoro-4-(thiophen-3-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(thiophen-3-yl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its unique electronic properties.

Medicine: It serves as a building block in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(thiophen-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its aldehyde group or the thiophene ring. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target by participating in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Structural and Electronic Comparison

Key structural analogs differ in the substituents at the 4-position of the benzaldehyde core. Representative examples include:

| Compound Name | Substituent at 4-Position | Molecular Weight (g/mol) | Key Electronic Features |

|---|---|---|---|

| 3-Fluoro-4-(thiophen-3-yl)benzaldehyde | Thiophen-3-yl | ~220.25 | Electron-rich thiophene, π-conjugation |

| 3-Fluoro-4-(2-methoxyethoxy)benzaldehyde | 2-Methoxyethoxy | ~212.20 | Electron-donating ether group |

| 3-Fluoro-4-[(4-ethylpiperazino)methyl]benzaldehyde | (4-Ethylpiperazino)methyl | ~280.35 | Basic piperazine moiety, enhances solubility |

| 3-Fluoro-4-hydroxybenzaldehyde | Hydroxyl | ~154.12 | Polar, hydrogen-bonding capability |

| 3-Fluoro-4-(1,2,4-oxadiazol-3-yl)benzaldehyde | 1,2,4-Oxadiazol-3-yl | ~206.17 | Electron-deficient heterocycle |

Key Observations :

- Thiophene vs. Methoxyethoxy : The thiophene group enhances π-conjugation and lipophilicity compared to the polar, flexible methoxyethoxy chain, which improves aqueous solubility .

- Piperazino vs. In contrast, oxadiazole’s electron-withdrawing nature may reduce nucleophilicity at the aldehyde group .

- Hydroxyl Substituent : The hydroxyl group in 3-fluoro-4-hydroxybenzaldehyde increases polarity and acidity (pKa ~8–10), enabling hydrogen bonding, which is absent in the thiophene analog .

Physicochemical Properties

Limited data are available for exact solubility or melting points, but trends can be inferred:

- Lipophilicity : Thiophene-containing derivatives are more lipophilic (logP ~2.5–3.0) than methoxyethoxy (logP ~1.8) or hydroxy analogs (logP ~1.5), influencing membrane permeability in biological systems .

- Thermal Stability : Thiophene’s aromaticity may enhance thermal stability compared to aliphatic substituents like methoxyethoxy.

Biological Activity

3-Fluoro-4-(thiophen-3-yl)benzaldehyde is an aromatic aldehyde distinguished by its unique molecular structure, which includes a fluorine atom and a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and therapeutic applications.

- Molecular Formula : C10H7FOS

- Molecular Weight : 206.24 g/mol

- Structure : The compound features a benzene ring substituted with a fluorine atom at the 3-position and a thiophene ring at the 4-position.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Refluxing with fluorine sources : Utilizing fluorinated reagents to introduce the fluorine atom.

- Condensation reactions : Employing thiophene derivatives in condensation reactions to yield the desired compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve:

- Inhibition of bacterial enzymes : Disruption of essential enzymatic functions in bacteria.

- Disruption of cell membrane integrity : Compromising the structural integrity of bacterial cell membranes.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study demonstrated that derivatives of this compound showed promising results against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

-

Mechanistic Insights :

- Research focused on the interaction between this compound and specific bacterial targets revealed that it may inhibit key enzymes involved in bacterial metabolism, leading to cell death. For instance, tests showed that it effectively inhibited β-lactamase enzymes, which are responsible for antibiotic resistance in certain bacteria .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Description | Key Features |

|---|---|---|

| 2-Fluoro-4-(thiophen-3-yl)benzaldehyde | Benzene ring with fluorine at position 2 | Exhibits antimicrobial activity similar to 3-fluoro compound. |

| 3-Fluoro-4-hydroxybenzaldehyde | Hydroxy group at position 4 along with fluorine | Known for cytoprotective properties against peroxides. |

| 3-Fluoro-4-methoxyacetophenone | Methoxy group at position 4 along with fluorine | Used in synthesizing chalcone derivatives. |

Q & A

Basic: What are the optimal synthetic routes for 3-Fluoro-4-(thiophen-3-yl)benzaldehyde?

Methodological Answer:

The synthesis typically involves multi-step functionalization of a benzaldehyde core. A plausible route includes:

Friedel-Crafts Acylation or Direct Substitution : Introduce the thiophene moiety via cross-coupling (e.g., Suzuki-Miyaura) using a boronic acid derivative of thiophene and a fluorinated benzaldehyde precursor.

Fluorination : Electrophilic fluorination (e.g., using Selectfluor®) at the 3-position of the benzaldehyde ring, ensuring regioselectivity via directing groups or steric control.

Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC and NMR for purity .

Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation of the aldehyde group, and optimize solvent polarity (e.g., DMF or THF) to enhance reaction efficiency .

Advanced: How does the electron-withdrawing fluorine substituent affect the reactivity of the aldehyde group in nucleophilic addition reactions?

Methodological Answer:

The meta -fluorine atom exerts a strong electron-withdrawing effect via inductive withdrawal, polarizing the aldehyde carbonyl and increasing its electrophilicity. This enhances reactivity in nucleophilic additions (e.g., formation of Schiff bases or Grignard reactions). However, steric hindrance from the thiophene group at the para position may reduce accessibility.

- Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic studies (UV-Vis or NMR monitoring).

- Computational Insight : Density Functional Theory (DFT) calculations can quantify the carbonyl’s electrophilicity by analyzing LUMO energy levels .

Methodological: What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

Methodological Answer:

- NMR : ¹⁹F NMR confirms fluorine position; ¹H NMR identifies aldehyde proton (δ 9.8–10.2 ppm) and thiophene protons (δ 7.0–7.5 ppm).

- X-ray Crystallography : Resolves structural ambiguities (e.g., thiophene orientation) using SHELX refinement .

- GC-MS/HPLC-MS : Detects impurities (e.g., oxidation byproducts like carboxylic acids) .

Resolving Conflicts : If NMR and X-ray data disagree (e.g., dynamic vs. static conformations), variable-temperature NMR or DFT-based conformational analysis can clarify .

Advanced: How do the fluorine and thiophene groups influence regioselectivity in electrophilic aromatic substitution (EAS)?

Methodological Answer:

- Fluorine : A meta-directing, electron-withdrawing group deactivates the ring, favoring substitution at positions ortho/para to itself.

- Thiophene : An electron-rich, π-excessive heterocycle can act as a directing group via conjugation, competing with fluorine’s effects.

- Experimental Design : Perform nitration or bromination reactions under controlled conditions (e.g., HNO₃/H₂SO₄ or Br₂/FeBr₃) and analyze product distribution via LC-MS. Computational modeling (DFT) predicts dominant pathways .

Basic: What precautions are critical for maintaining aldehyde integrity during reactions?

Methodological Answer:

- Inert Atmosphere : Use N₂/Ar to prevent oxidation to carboxylic acids.

- Low-Temperature Storage : Store at 2–8°C under desiccation to avoid moisture-induced degradation.

- Reagent Compatibility : Avoid strong bases or nucleophiles unless intentional (e.g., Schiff base formation). Monitor reactions by FT-IR for carbonyl stability (C=O stretch ~1700 cm⁻¹) .

Advanced: How can computational methods predict the compound’s electronic structure and reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-311G(d,p) basis sets to map electrostatic potential surfaces (EPS), highlighting nucleophilic/electrophilic sites.

- Frontier Molecular Orbital (FMO) Analysis : Compare HOMO-LUMO gaps with analogs to predict reactivity trends.

- Molecular Dynamics (MD) : Simulate solvent effects on conformation and aggregation behavior .

Methodological: How to address low yields in cross-coupling reactions involving the thiophene moiety?

Methodological Answer:

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (e.g., SPhos) to enhance coupling efficiency.

- Solvent Screening : Test polar aprotic (DMSO) vs. non-polar (toluene) solvents to balance solubility and reactivity.

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield through controlled heating .

Advanced: What strategies elucidate biological interactions, such as protein binding?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized target proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

- Molecular Docking : Use AutoDock Vina to predict binding poses, validated by mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.